molecular formula C24H23N5O2S B2761708 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 2034535-59-4

2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2761708
CAS No.: 2034535-59-4
M. Wt: 445.54
InChI Key: RGPMMCRANOFCLQ-UHFFFAOYSA-N
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Description

The compound 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic molecule featuring functional groups such as thiol, pyrazine, oxadiazole, and acetamide

Preparation Methods

Synthetic routes and reaction conditions: This compound is typically synthesized through a multi-step organic synthesis involving the formation of key intermediates. Common steps include nucleophilic substitution, condensation reactions, and coupling reactions under controlled conditions.

Industrial production methods: Scaling up to industrial production requires optimizing reaction conditions for yield and purity. This involves using specific catalysts, controlling temperature and pH, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: This compound can undergo oxidation, particularly at the thiol group, forming disulfides.

  • Reduction: Reduction can occur at the oxadiazole ring, altering its electronic properties.

  • Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common reagents and conditions used in these reactions:

  • Oxidizing agents like hydrogen peroxide

  • Reducing agents such as lithium aluminum hydride

  • Substituting agents like halogens and nucleophiles (e.g., alkyl halides for alkylation)

Major products formed from these reactions:

  • Disulfide derivatives from oxidation

  • Reduced oxadiazole derivatives

  • Various substituted aromatic products

Scientific Research Applications

Chemistry: This compound is studied for its electron-donating and -withdrawing properties, making it useful in the design of organic semiconductors and photovoltaics.

Biology: Its biological activity can be explored due to its structural similarity to compounds with known antimicrobial and anticancer properties.

Industry: This compound may serve as a precursor in the synthesis of more complex organic materials or as an additive in specialty chemicals.

Mechanism of Action

The compound likely interacts with biological targets through its aromatic rings and functional groups, which can form hydrogen bonds and hydrophobic interactions with proteins and enzymes. Specific pathways depend on its exact application, whether as an antimicrobial agent or a pharmaceutical active ingredient.

Comparison with Similar Compounds

  • 2-(4-(methylthio)phenyl)-N-(2-(pyrazin-2-yl)phenyl)acetamide

  • 2-(4-(ethylthio)phenyl)-N-(2-(pyrazin-2-yl)phenyl)acetamide

Comparison: The primary difference lies in the isopropylthio group, which may enhance the compound's lipophilicity and binding affinity in biological contexts compared to methylthio or ethylthio analogues. This uniqueness could confer higher activity or specificity in its applications.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-16(2)32-19-9-7-17(8-10-19)13-22(30)27-20-6-4-3-5-18(20)14-23-28-24(29-31-23)21-15-25-11-12-26-21/h3-12,15-16H,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPMMCRANOFCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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